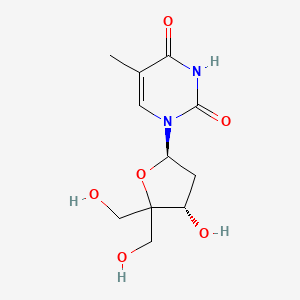

4'-C-hydroxymethylthymidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O6 |

|---|---|

Molecular Weight |

272.25 g/mol |

IUPAC Name |

1-[(2R,4S)-4-hydroxy-5,5-bis(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C11H16N2O6/c1-6-3-13(10(18)12-9(6)17)8-2-7(16)11(4-14,5-15)19-8/h3,7-8,14-16H,2,4-5H2,1H3,(H,12,17,18)/t7-,8+/m0/s1 |

InChI Key |

ADFROXGIZKNJBH-JGVFFNPUSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H](C(O2)(CO)CO)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)(CO)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

4'-C-Hydroxymethylthymidine: Structural Architecture, Synthesis, and Therapeutic Implications

This guide serves as a comprehensive technical analysis of 4'-C-hydroxymethylthymidine , a specialized nucleoside analog used primarily as a structural probe and synthetic intermediate in the development of next-generation Nucleoside Reverse Transcriptase Inhibitors (NRTIs).

Executive Summary

4'-C-hydroxymethylthymidine (CAS: 102466-96-0, PubChem CID: 453631) is a modified pyrimidine nucleoside characterized by the presence of a geminal bis(hydroxymethyl) moiety at the 4'-position of the furanose ring. Unlike simple 2',3'-dideoxy nucleosides (like AZT) that function purely as chain terminators, 4'-branched nucleosides are designed to exploit the "steric gate" mechanisms of viral polymerases.[1]

While the parent 4'-C-hydroxymethyl compound itself exhibits limited direct antiviral potency compared to its 4'-ethynyl (4'-Ed4T) or 4'-azido analogs, it represents a critical "chemical scaffold." It allows researchers to probe the spatial tolerance of the HIV-1 Reverse Transcriptase (RT) active site and serves as a precursor for synthesizing locked nucleic acids (LNAs) and other conformationally restricted therapeutics.

Chemical Architecture & Properties[2]

Structural Analysis

The defining feature of this molecule is the quaternary carbon at the 4'-position. In natural thymidine, the 4'-carbon is bonded to one hydroxymethyl group (the 5'-OH, essential for phosphorylation) and one hydrogen atom. In 4'-C-hydroxymethylthymidine, that hydrogen is replaced by a second hydroxymethyl group.

-

IUPAC Name: 1-[(2R,4S)-4-hydroxy-5,5-bis(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

-

Molecular Formula: C₁₁H₁₆N₂O₆

-

Molecular Weight: 272.26 g/mol

-

Sugar Pucker: The introduction of the bulky hydroxymethyl group at C4' forces the furanose ring into a specific conformation (often favoring the North or C3'-endo conformation), which impacts how the nucleotide is recognized by kinases and polymerases.

Physicochemical Properties

| Property | Value / Description |

| Physical State | White crystalline solid |

| Solubility | High water solubility (due to 3 hydroxyl groups) |

| pKa | ~9.7 (Thymine N3-H) |

| LogP | -2.0 (Predicted); Highly hydrophilic |

| H-Bond Donors | 4 (3x OH, 1x NH) |

| H-Bond Acceptors | 6 |

Stereochemistry & Numbering

The 4'-carbon is a pro-chiral center in the precursor, but in the final product, it bears two diastereotopic hydroxymethyl groups.

-

Pro-R CH₂OH: Typically corresponds to the "natural" 5'-position phosphorylated by kinases.

-

Pro-S CH₂OH: The "extra" group that provides steric bulk.

Synthetic Pathways

The synthesis of 4'-C-hydroxymethylthymidine is a classic example of nucleoside modification using Aldol-Cannizzaro chemistry . This route is preferred for its ability to introduce the gem-bis(hydroxymethyl) functionality in a single pot from a 5'-aldehyde precursor.

The Aldol-Cannizzaro Strategy

This method utilizes the acidity of the alpha-proton (at C4') adjacent to the 5'-aldehyde.

-

Oxidation: Start with 3'-protected thymidine. Oxidize the 5'-OH to a 5'-aldehyde (using Dess-Martin Periodinane or Pfitzner-Moffatt conditions).

-

Aldol Condensation: Treat the 5'-aldehyde with excess formaldehyde (HCHO) and sodium hydroxide (NaOH). The enolate at C4' attacks formaldehyde.

-

Cannizzaro Reduction: The intermediate 4'-hydroxymethyl-5'-aldehyde undergoes a crossed-Cannizzaro reaction with a second equivalent of formaldehyde (acting as the hydride donor) to reduce the aldehyde to an alcohol.

Visualization of Synthesis

Caption: Synthetic route transforming natural thymidine into the 4'-C-branched analog via a 5'-aldehyde intermediate.

Biological Evaluation & Mechanism[5]

The "Steric Gate" Hypothesis

Viral polymerases (like HIV-1 RT) and human host polymerases (like Pol

-

Mechanism: 4'-substituents act as a "molecular bumper." If the substituent is too large or polar, it clashes with conserved residues in the polymerase active site (e.g., Tyr115 in HIV-1 RT).

-

Selectivity: The goal is to find a substituent that is tolerated by the viral enzyme but rejected by the host enzyme (to prevent toxicity).

Activity Profile

Unlike 4'-ethynylthymidine (4'-Ed4T), which is a potent NRTI, 4'-C-hydroxymethylthymidine is generally considered inactive or weakly active against wild-type HIV-1.

-

Reason for Inactivity: The additional hydroxyl group increases polarity significantly, potentially hindering the initial phosphorylation by cellular thymidine kinase (TK1). If the drug cannot be phosphorylated to the triphosphate form, it cannot inhibit the polymerase.

-

Utility: It serves as a negative control in SAR (Structure-Activity Relationship) studies to demonstrate that steric bulk alone is insufficient; the electronic nature (hydrophobic vs. hydrophilic) of the 4'-group is critical.

Biological Pathway Diagram

Caption: The critical bottleneck for 4'-C-hydroxymethylthymidine is often the initial phosphorylation by Thymidine Kinase 1.

Experimental Protocol: Synthesis of 4'-C-Hydroxymethylthymidine

Objective: Synthesis of 1-[(2R,4S)-4-hydroxy-5,5-bis(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione via the Aldol-Cannizzaro reaction.

Reagents Required[1][2][4][6][7]

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Dicyclohexylcarbodiimide (DCC) / DMSO (Pfitzner-Moffatt oxidation)

-

37% Aqueous Formaldehyde

-

2M Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM), Ethanol, Pyridine

Step-by-Step Methodology

-

3'-O-Protection:

-

Dissolve thymidine (10 mmol) in dry pyridine.

-

Add TBDMS-Cl (1.1 eq) at 0°C to selectively protect the 5'-OH (primary) initially, but for this specific route, we need the 3'-OH protected and 5'-OH free for oxidation. Correction: Standard route protects 5', then 3', then deprotects 5'. Alternatively, use transient protection.

-

Optimized Route: React thymidine with TBDMS-Cl (1.2 eq) to get 5'-O-TBDMS-thymidine. Acetylate 3'-OH. Remove 5'-TBDMS with TBAF. Result: 3'-O-Acetylthymidine .

-

-

Oxidation to 5'-Aldehyde:

-

Dissolve 3'-O-Acetylthymidine in anhydrous DMSO/Benzene.

-

Add DCC (3 eq) and Pyridine trifluoroacetate (0.5 eq). Stir at RT overnight.

-

Filter off DCU (dicyclohexylurea). The filtrate contains the crude 5'-aldehyde .

-

-

Aldol-Cannizzaro Reaction:

-

Suspend the crude aldehyde in a mixture of Dioxane and Water (1:1).

-

Add 37% Formaldehyde (excess, ~10 eq).

-

Add 2M NaOH dropwise until pH ~10. Stir for 4 hours at RT.

-

Mechanism:[2] The base enolizes position 4'. It attacks formaldehyde. The intermediate is immediately reduced by another formaldehyde molecule.

-

Neutralize with acetic acid.

-

-

Workup & Purification:

-

Evaporate solvents. The residue contains the 3'-O-acetyl-4'-C-hydroxymethylthymidine.

-

Treat with methanolic ammonia to remove the 3'-acetyl group.

-

Purify via Silica Gel Column Chromatography (Eluent: DCM/MeOH 9:1).

-

Yield: Expect 40-60%.

-

-

Validation:

-

1H NMR (D2O): Look for the disappearance of the C4'-H signal and the appearance of two hydroxymethyl signals (4 protons total for the two CH2OH groups) around 3.6-3.8 ppm.

-

Mass Spec: [M+H]+ = 273.1.

-

References

-

PubChem. (n.d.). 4'-C-hydroxymethylthymidine (CID 453631). National Center for Biotechnology Information. Retrieved from [Link]

-

Hřebabecký, H., & Holý, A. (1993). Synthesis of 4'-C-hydroxymethylthymidine derivatives. Collection of Czechoslovak Chemical Communications. Retrieved from [Link]

-

Kodama, E. I., et al. (2001). 4'-Ethynyl nucleoside analogs: potent inhibitors of multidrug-resistant human immunodeficiency virus type 1.[1] Antimicrobial Agents and Chemotherapy. (Contextual reference for 4'-substituted activity).

-

Marx, A., et al. (1996).[6] Synthesis of 4'-C-acylated thymidines. Tetrahedron Letters. (Describes the Aldol-Cannizzaro synthetic strategy).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 4'-C-(aminoethyl)thymidine and 4'-C-[(N-methyl)aminoethyl]thymidine by a new synthetic route and evaluation of the properties of the DNAs containing the nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CCCC 1993, Volume 58, Issue 2, Abstracts pp. 409-420 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 4. Thymidine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. arriam.ru [arriam.ru]

Conformational Analysis of 4'-C-Hydroxymethylthymidine Nucleosides: A Technical Guide for Drug Development Professionals

Abstract

The introduction of chemical modifications to nucleoside scaffolds represents a cornerstone of modern therapeutic development, particularly in the realms of antiviral and anticancer agents. The conformational landscape of these modified nucleosides is a critical determinant of their biological activity, influencing their interaction with target enzymes and their incorporation into nucleic acid chains. This technical guide provides an in-depth exploration of the conformational analysis of 4'-C-hydroxymethylthymidine, a modified nucleoside with significant therapeutic potential. We will delve into the theoretical underpinnings of its conformational preferences, detail the experimental and computational methodologies for its characterization, and discuss the implications of its structural dynamics for drug design and development.

Introduction: The Significance of Conformational Control in Nucleoside Analogs

The therapeutic efficacy of nucleoside analogs is intrinsically linked to their three-dimensional structure. The furanose sugar ring of a nucleoside is not planar and exists in a dynamic equilibrium between various puckered conformations, most commonly the C2'-endo (South) and C3'-endo (North) forms. This sugar pucker, along with the orientation of the nucleobase about the glycosidic bond (the χ torsion angle) and the conformation of the exocyclic 5'-hydroxymethyl group (the γ torsion angle), dictates the overall shape of the nucleoside. These conformational parameters are, in turn, crucial for recognition by viral polymerases, cellular kinases, and other biological targets.

Modification of the sugar moiety, such as the introduction of a hydroxymethyl group at the 4'-position of thymidine, can profoundly influence this conformational equilibrium. Understanding and predicting these structural biases are paramount for the rational design of nucleoside drugs with enhanced efficacy and selectivity. This guide will provide researchers, scientists, and drug development professionals with a comprehensive framework for the conformational analysis of 4'-C-hydroxymethylthymidine.

The Conformational Landscape of 4'-C-Hydroxymethylthymidine

The addition of a hydroxymethyl group at the C4' position introduces significant steric and electronic effects that modulate the conformational preferences of the furanose ring.

The Pseudorotation Cycle and Sugar Pucker

The conformation of the five-membered furanose ring can be described by the concept of pseudorotation, defined by a phase angle (P) and an amplitude of pucker (τm). The pseudorotation wheel provides a convenient visualization of the continuous conformational space available to the sugar ring. The North (N) hemisphere of this wheel corresponds to C3'-endo conformations (P ≈ 0° to 36°), which are characteristic of A-form nucleic acids (like RNA), while the South (S) hemisphere represents C2'-endo conformations (P ≈ 144° to 180°), found in B-form DNA.[1]

For 4'-C-hydroxymethylthymidine, the bulky hydroxymethyl substituent at the C4' position is expected to create steric hindrance that disfavors certain conformations. It has been observed that 4'-C substitutions can shift the sugar puckering equilibrium.[2] Specifically, a 4'-C-hydroxymethyl group is anticipated to influence the pucker to adopt a conformation that minimizes steric clashes.

Glycosidic Bond Torsion (χ)

The rotation around the C1'-N1 glycosidic bond determines the orientation of the thymine base relative to the sugar moiety. The two predominant conformations are anti and syn. In the anti conformation, the bulk of the base is positioned away from the sugar, which is the favored orientation for pyrimidine nucleosides in standard DNA and RNA structures. The syn conformation, where the base is positioned over the sugar ring, is generally less stable for pyrimidines due to steric hindrance between the C2-carbonyl of the base and the sugar protons. The introduction of the 4'-C-hydroxymethyl group is not expected to drastically alter the preference for the anti conformation.

Exocyclic 5'-Hydroxymethyl Group Conformation (γ)

The conformation of the exocyclic C4'-C5' bond is described by the torsion angle γ. The three staggered conformations are gauche+ (+sc), trans (ap), and gauche− (−sc). In natural nucleosides, the gauche+ conformation is generally the most populated. The presence of the adjacent 4'-C-hydroxymethyl group may influence the rotational preference around the C4'-C5' bond, potentially through intramolecular hydrogen bonding interactions.

Methodologies for Conformational Analysis

A multi-pronged approach combining experimental and computational techniques is essential for a thorough conformational analysis of 4'-C-hydroxymethylthymidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of nucleosides in solution.[3] Several key NMR parameters provide insights into the sugar pucker, glycosidic torsion, and exocyclic group orientation.

The vicinal coupling constants between the sugar protons (e.g., J(H1'-H2'), J(H2'-H3'), J(H3'-H4')) are highly dependent on the dihedral angles between them, as described by the Karplus equation.[4] By measuring these coupling constants, the populations of the North and South conformers can be estimated.

Table 1: Representative Vicinal Proton-Proton Coupling Constants and Inferred Sugar Pucker in Thymidine Analogs

| Coupling Constant | Typical Value (Hz) for North (C3'-endo) | Typical Value (Hz) for South (C2'-endo) |

| J(H1'-H2') | 1-4 | 6-9 |

| J(H2'-H3') | 5-8 | 1-4 |

| J(H3'-H4') | 8-10 | 2-5 |

Note: These are generalized values and can vary based on the specific modification and solvent conditions.

NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide information about through-space distances between protons that are close to each other (typically < 5 Å).[5] For instance, the observation of a strong NOE between the H6 proton of the thymine base and the H1' proton of the sugar is indicative of an anti conformation around the glycosidic bond. Intra-sugar NOEs can further refine the sugar pucker determination.

X-ray Crystallography

Single-crystal X-ray diffraction provides a high-resolution, static picture of the nucleoside's conformation in the solid state.[6] This technique can unambiguously determine bond lengths, bond angles, and torsion angles, offering a precise snapshot of a low-energy conformation. While the solid-state conformation may not fully represent the dynamic equilibrium in solution, it provides an invaluable reference point for computational studies and can reveal key intramolecular interactions.

Computational Modeling

Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are indispensable for exploring the conformational energy landscape of modified nucleosides.[7]

Systematic or stochastic conformational searches can be performed to identify low-energy conformers. The relative energies of these conformers can then be calculated using higher-level QM methods to predict the equilibrium populations of different sugar puckers and rotamers.

MD simulations can provide insights into the dynamic behavior of 4'-C-hydroxymethylthymidine in a solvated environment, allowing for the observation of conformational transitions and the calculation of free energy differences between states.

Experimental and Computational Workflows

A robust conformational analysis of 4'-C-hydroxymethylthymidine requires a systematic and integrated workflow.

Synthesis of 4'-C-Hydroxymethylthymidine

The synthesis of 4'-C-hydroxymethylthymidine is a prerequisite for its experimental characterization. A typical synthetic route would involve the modification of a protected thymidine derivative.

Diagram 1: Conceptual Synthetic Workflow

Caption: A generalized workflow for the synthesis of 4'-C-hydroxymethylthymidine.

NMR Spectroscopic Analysis Protocol

-

Sample Preparation: Dissolve a precisely weighed sample of 4'-C-hydroxymethylthymidine in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

¹H NMR Spectrum Acquisition: Acquire a high-resolution 1D ¹H NMR spectrum to identify all proton resonances.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks and aid in resonance assignment.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., all sugar protons).

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximities and deduce information about the glycosidic bond conformation and sugar pucker.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate proton and carbon resonances for unambiguous assignment.

-

-

Data Analysis:

-

Measure vicinal ¹H-¹H coupling constants from the 1D or high-resolution 2D spectra.

-

Integrate NOE cross-peaks to obtain semi-quantitative distance restraints.

-

Use the measured J-couplings to estimate the North/South conformational populations using a two-state model and a modified Karplus equation.

-

Diagram 2: NMR-Based Conformational Analysis Workflow

Caption: Workflow for determining solution conformation using NMR spectroscopy.

Computational Modeling Protocol

-

Structure Building: Construct a 3D model of 4'-C-hydroxymethylthymidine.

-

Conformational Search: Perform a systematic search of the conformational space by rotating around the key dihedral angles (sugar ring torsions, glycosidic bond, and exocyclic group).

-

Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer using a suitable level of theory (e.g., DFT with a basis set like 6-31G*). Calculate the single-point energies at a higher level of theory to obtain more accurate relative energies.

-

Solvation Modeling: Include the effects of the solvent (e.g., water) using an implicit or explicit solvent model.

-

Analysis:

-

Generate a potential energy surface to visualize the energy landscape as a function of key dihedral angles.

-

Calculate the Boltzmann distribution to predict the populations of the different conformers at a given temperature.

-

Compare the predicted conformational preferences with experimental data from NMR and X-ray crystallography.

-

Diagram 3: Computational Conformational Analysis Workflow

Sources

- 1. Utilization of intrachain 4'-C-azidomethylthymidine for preparation of oligodeoxyribonucleotide conjugates by click chemistry in solution and on a solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Engineering the Quadruplex Fold: Nucleoside Conformation Determines Both Folding Topology and Molecularity in Guanine Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rubingroup.org [rubingroup.org]

- 5. researchgate.net [researchgate.net]

- 6. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 7. Conformational analysis and molecular properties of N-(substituted phenyl-carbonylamino)-4-(1-hydroxymethylphenyl)-1,2,3,6-tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Deployment of 4'-C-Hydroxymethylthymidine and its Analogs in Nucleic Acid Modification: A Technical Guide for Advanced Applications

Foreword: Redefining the Sugar Pucker and its Ramifications

In the landscape of nucleic acid therapeutics and advanced diagnostics, the quest for modifications that confer enhanced stability, target affinity, and nuclease resistance without compromising biological activity is paramount. Among the myriad of synthetic alterations, modifications at the 4'-position of the nucleoside sugar moiety have emerged as a powerful strategy to modulate the physicochemical properties of oligonucleotides. This guide provides an in-depth technical exploration of 4'-C-hydroxymethylthymidine and, more broadly, the class of 4'-C-alkyl substituted nucleosides, offering a comprehensive resource for researchers, scientists, and professionals in drug development. We will delve into the causality behind their synthesis, their impact on nucleic acid structure and function, and the practical methodologies for their application.

The Rationale for 4'-C Modification: Engineering the Furanose Ring

The conformation of the furanose ring, often described by its "sugar pucker," is a critical determinant of nucleic acid structure and stability. Natural DNA and RNA predominantly adopt the C2'-endo and C3'-endo conformations, respectively. Introducing a substituent at the 4'-carbon position creates a sterically constrained environment that significantly influences this conformational equilibrium.

The introduction of a hydroxymethyl group at the 4'-position, creating 4'-C-hydroxymethylthymidine, or other alkyl groups, generally favors a C3'-endo (North-type) sugar pucker. This pre-organization of the sugar into an RNA-like conformation can have profound effects on the resulting oligonucleotide's properties.

Key Physicochemical Consequences of 4'-C-Substitution:

-

Enhanced Nuclease Resistance: The steric bulk of the 4'-substituent can hinder the approach of nucleases, significantly increasing the oligonucleotide's half-life in biological fluids. Modifications at this position have been shown to provide substantial protection against both endo- and exonucleases.[1][2]

-

Modulation of Thermal Stability (Tm): The effect on duplex stability is nuanced. While a C3'-endo pucker is generally associated with increased stability in RNA duplexes, the impact on DNA:RNA and DNA:DNA duplexes can vary depending on the specific substituent and sequence context. For instance, some 4'-C-modifications result in minimal changes to the melting temperature (Tm) of RNA duplexes.[1]

-

Impact on Biological Activity: In the context of RNA interference (RNAi), the structural changes induced by 4'-C-modifications can influence the interaction with the RNA-induced silencing complex (RISC). Judicious placement of these modifications is crucial to maintain or even enhance gene silencing activity.[1][3]

Synthesis of 4'-C-Hydroxymethylthymidine and its Analogs: A Strategic Approach

The synthesis of 4'-C-substituted nucleosides is a non-trivial process that requires a multi-step chemical pathway. While specific protocols for 4'-C-hydroxymethylthymidine are not extensively documented in mainstream literature, its synthesis can be approached using established methodologies for creating a quaternary carbon center at the 4'-position.

A general strategy involves the modification of a suitable sugar precursor, followed by glycosylation with the desired nucleobase. An alternative approach is the direct modification of a pre-existing nucleoside.

Illustrative Synthetic Pathway for 4'-C-Hydroxymethyl Nucleosides:

A plausible synthetic route, based on published methods for similar compounds, is outlined below.[4][5] This involves the reaction of a protected pentodialdofuranose with formaldehyde, followed by reduction and subsequent chemical transformations to yield the desired nucleoside.

Caption: Generalized synthetic workflow for 4'-C-hydroxymethyl nucleosides.

Protocol 1: Synthesis of 4'-C-Hydroxymethyl-D-xylo-pentofuranose Derivative

This protocol is a conceptual outline based on established chemical principles for similar syntheses.[5]

-

Aldol Condensation & Cannizzaro Reaction: React 1,2-O-isopropylidene-α-D-xylo-pentodialdofuranose with formaldehyde in the presence of a base like sodium hydroxide. The intermediate aldol product undergoes a crossed-Cannizzaro reaction with excess formaldehyde to yield 4-C-(hydroxymethyl)-1,2-O-isopropylidene-D-xylo-pentofuranose.[5]

-

Protection and Activation: The resulting diol is then selectively protected to leave the anomeric hydroxyl group free for glycosylation. This may involve a series of protection and deprotection steps to achieve the desired regioselectivity.

-

Glycosylation: The activated sugar derivative is coupled with a protected thymine base under Lewis acid catalysis to form the nucleoside.

-

Deprotection: Finally, all protecting groups are removed to yield 4'-C-hydroxymethylthymidine.

Phosphoramidite Synthesis and Incorporation into Oligonucleotides

To incorporate the modified nucleoside into an oligonucleotide using automated solid-phase synthesis, it must first be converted into a phosphoramidite building block.

Caption: Key steps in the synthesis of a nucleoside phosphoramidite.

Protocol 2: Phosphoramidite Synthesis of 4'-C-Hydroxymethylthymidine

-

5'-Hydroxyl Protection: The primary 5'-hydroxyl group of the protected 4'-C-hydroxymethylthymidine is reacted with 4,4'-dimethoxytrityl chloride (DMTr-Cl) in the presence of a base like pyridine.

-

3'-Phosphitylation: The 3'-hydroxyl group of the 5'-O-DMT protected nucleoside is then reacted with a phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[6]

-

Purification: The resulting phosphoramidite is purified by silica gel chromatography and stored under anhydrous conditions until use in oligonucleotide synthesis.

Automated Oligonucleotide Synthesis

The synthesized phosphoramidite can be used in a standard automated DNA/RNA synthesizer. The coupling time for such a sterically hindered phosphoramidite may need to be extended to ensure efficient incorporation.[7]

Impact on Oligonucleotide Properties: A Data-Driven Analysis

The introduction of 4'-C-alkyl modifications has a predictable and often beneficial impact on the properties of oligonucleotides, particularly concerning nuclease resistance.

| Modification | Duplex Type | ΔTm (°C) per modification | Nuclease Resistance | Reference |

| 4'-C-Methoxy (α-epimer) | RNA:RNA | Minimal change | Increased | [1] |

| 4'-C-Methoxy (β-epimer) | RNA:RNA | Strongly destabilizing | Complete resistance (exonuclease) | [1] |

| 4'-C-Methyl (α-epimer) | RNA:RNA | Minimal change | Increased | [1] |

| 2'-F, 4'-C-Methyl | RNA:RNA | Minimal change | Increased | [1] |

Table 1: Impact of Representative 4'-C-Modifications on Duplex Stability and Nuclease Resistance.

Experimental Workflow for Assessing Nuclease Resistance

Caption: Workflow for determining the nuclease resistance of modified oligonucleotides.

Applications in Drug Development and Research

The enhanced properties of oligonucleotides containing 4'-C-substituted nucleosides make them attractive candidates for a range of therapeutic and diagnostic applications.

-

Antisense Oligonucleotides (ASOs): The increased nuclease resistance and favorable binding affinities of these modified oligonucleotides make them well-suited for the development of antisense therapeutics.[8][9][10]

-

Aptamers and Probes: The improved stability of these modified nucleic acids also makes them suitable for the development of robust aptamers and diagnostic probes.

Conclusion and Future Perspectives

While 4'-C-hydroxymethylthymidine itself remains a less-explored modification, the broader class of 4'-C-substituted nucleosides represents a mature and highly promising field of nucleic acid chemistry. The ability to fine-tune the properties of oligonucleotides by introducing substituents at the 4'-position provides a powerful tool for the development of next-generation nucleic acid-based therapeutics and diagnostics. Future research will likely focus on the synthesis of novel 4'-C-substituents with tailored properties and a deeper understanding of the structure-activity relationships that govern their interactions with biological systems.

References

-

Hagedorn, P. H., et al. (2018). Structural basis for the synergy of 4′- and 2′-modifications on siRNA nuclease resistance, thermal stability and RNAi activity. Nucleic Acids Research, 46(14), 7383–7396. [Link]

-

Synoligo. (n.d.). Nuclease Resistance Modifications. Retrieved February 9, 2026, from [Link]

-

Kierzek, E., et al. (2022). Synthesis, gene silencing activity, thermal stability, and serum stability of siRNA containing four (S)-5′-C-aminopropyl-2′-O-methylnucleosides (A, adenosine). RSC Advances, 12(17), 10563–10570. [Link]

-

Rosenthal, A., & Jones, R. A. (1986). Synthesis of 4'-hydroxymethyl nucleosides. The Journal of Organic Chemistry, 51(26), 5340–5342. [Link]

-

Beaucage, S. L. (2008). Nucleoside phosphoramidites. Current Protocols in Nucleic Acid Chemistry, 33(1), 3.3.1-3.3.23. [Link]

-

Damha, M. J., et al. (2014). Synthesis and Properties of 2′-Deoxy-2′,4′-difluoroarabinose-Modified Nucleic Acids. ACS Chemical Biology, 9(8), 1783–1789. [Link]

-

Abeydeera, N. D., et al. (2021). Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Application. Acta Naturae, 13(1), 4–20. [Link]

-

Sharma, V. K., et al. (2014). Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development. Journal of Clinical & Diagnostic Research, 8(8), PE01–PE07. [Link]

-

Bio-Synthesis Inc. (2023, October 25). Therapeutic Antisense Oligonucleotides (ASOs) and their Modifications. Retrieved February 9, 2026, from [Link]

-

Allerson, C. R., et al. (2005). RNA major groove modifications improve siRNA stability and biological activity. Nucleic Acids Research, 33(21), 6797–6805. [Link]

-

ResearchGate. (n.d.). Synthesis of 4'-C-modified 2'-Deoxyribonucleoside Analogues and Oligonucleotides. Retrieved February 9, 2026, from [Link]

Sources

- 1. Structural basis for the synergy of 4′- and 2′-modifications on siRNA nuclease resistance, thermal stability and RNAi activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. synoligo.com [synoligo.com]

- 3. Synthesis, gene silencing activity, thermal stability, and serum stability of siRNA containing four ( S )-5′- C -aminopropyl-2′- O -methylnucleosides ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00705C [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]

- 7. Synthesis and Properties of 2′-Deoxy-2′,4′-difluoroarabinose-Modified Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Therapeutic Antisense Oligonucleotides (ASOs) and their Modifications [biosyn.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Modified Phosphoramidites in RNAi Research | BroadPharm [broadpharm.com]

An In-Depth Technical Guide to the Sugar Pucker and Ring Conformation of 4'-C-Hydroxymethylthymidine

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the conformational analysis of 4'-C-hydroxymethylthymidine, a modified nucleoside of significant interest in the field of drug development. By delving into the principles and methodologies used to characterize its distinct sugar pucker and ring conformation, this document aims to equip researchers with the foundational knowledge to understand and leverage the unique structural properties of this and similar modified nucleosides.

Introduction: The Significance of Sugar Pucker in Nucleoside Analogues

The therapeutic efficacy of nucleoside analogues is intrinsically linked to their three-dimensional structure. The conformation of the furanose (sugar) ring, in particular, plays a pivotal role in how these molecules are recognized and processed by viral or cellular enzymes. The sugar moiety of a nucleoside is not planar and exists in a dynamic equilibrium between two major conformational states: the C3'-endo (North) and the C2'-endo (South) puckers. This conformational preference is a critical determinant of the overall shape of the nucleoside and, by extension, the helical structure of the nucleic acids into which they may be incorporated.

Modification of the sugar ring, such as the introduction of a hydroxymethyl group at the 4'-position, can profoundly influence this equilibrium, often "locking" the sugar into a specific conformation. Understanding and controlling the sugar pucker is a cornerstone of rational drug design, as it can enhance binding to target enzymes, improve metabolic stability, and ultimately, augment therapeutic activity.

Conformational Landscape of 4'-C-Hydroxymethylthymidine

The introduction of a hydroxymethyl group at the C4' position of thymidine introduces significant steric interactions that favor a particular sugar pucker. Structural studies of 4'-C-substituted nucleosides have consistently shown a strong preference for the North (C3'-endo) conformation. This is attributed to the steric hindrance between the 4'-substituent and the 3'-hydroxyl group, which shifts the conformational equilibrium away from the South pucker.

This "locking" of the sugar in a North conformation has significant biological implications. For many viral polymerases, the North conformation is the preferred geometry for nucleotide incorporation into the growing nucleic acid chain. By designing nucleoside analogues that are pre-organized in this bioactive conformation, we can potentially enhance their potency as antiviral agents.

Experimental Determination of Sugar Pucker and Ring Conformation

The precise determination of the sugar pucker and overall conformation of 4'-C-hydroxymethylthymidine relies on a combination of powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the solution-state conformation of nucleosides.[1] By analyzing the coupling constants between protons on the sugar ring, we can deduce the dihedral angles and, consequently, the preferred sugar pucker.

-

Vicinal Proton-Proton Coupling Constants (³JHH): The magnitude of the coupling constant between adjacent protons is described by the Karplus equation, which relates ³JHH to the dihedral angle between the protons. For sugar pucker analysis, the key coupling constants are JH1'-H2' and JH3'-H4'.

-

A small JH1'-H2' value (typically 0-2 Hz) and a large JH3'-H4' value (typically 7-10 Hz) are characteristic of a North (C3'-endo) conformation.

-

Conversely, a large JH1'-H2' value (typically 7-10 Hz) and a small JH3'-H4' value (typically 0-2 Hz) indicate a South (C2'-endo) conformation.

-

-

Carbon-Proton Coupling Constants (¹³C-¹H): The coupling between carbon and proton nuclei can also provide valuable conformational information.[2][3]

-

Nuclear Overhauser Effect (NOE): NOE data provides through-space distance information between protons, which can help to further refine the overall three-dimensional structure of the molecule.

In solution, nucleosides exist in a dynamic equilibrium between the North and South conformers. The percentage of each conformer can be estimated from the observed vicinal coupling constants using the following equations:

% North = (Jobs(H1'-H2') - JS) / (JN - JS) * 100 % South = 100 - % North

Where Jobs is the experimentally observed coupling constant, and JN and JS are the reference coupling constants for pure North and South conformers, respectively.

X-ray Crystallography

X-ray crystallography provides a static, solid-state picture of the molecule's conformation at atomic resolution.[5] By determining the crystal structure of 4'-C-hydroxymethylthymidine, we can directly measure the bond lengths, bond angles, and dihedral angles that define its sugar pucker and overall ring conformation. A crystal structure of the related 4'-hydroxymethyl-α-l-xylo-thymidine has been reported, indicating that while the dihedral angle O3'-C3'-C4'-C5'' is RNA-like, the sugar conformation remains DNA-like.[6] This highlights the nuanced effects of stereochemistry on the final conformation.

Experimental Protocols

Protocol for NMR Conformational Analysis of a Modified Nucleoside

This protocol outlines the key steps for determining the sugar pucker of a modified nucleoside like 4'-C-hydroxymethylthymidine using NMR spectroscopy.

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified nucleoside in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Add a small amount of a reference standard (e.g., TSP, TMS) for chemical shift calibration.

-

Transfer the solution to a high-quality NMR tube.

-

-

Data Acquisition:

-

Acquire a high-resolution one-dimensional (1D) ¹H NMR spectrum to identify all proton resonances.

-

Perform two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), to assign all proton signals of the sugar moiety.

-

Acquire a high-resolution 1D ¹H spectrum with sufficient digital resolution to accurately measure the coupling constants.

-

-

Data Analysis:

-

Integrate the proton signals to confirm the purity of the sample.

-

Measure the vicinal coupling constants (JH1'-H2', JH2'-H3', JH3'-H4') from the 1D spectrum.

-

Use the measured J-coupling values in the Karplus equation or specialized software to calculate the dihedral angles of the sugar ring.

-

Determine the pseudorotation phase angle (P) and the puckering amplitude (νmax) to define the sugar conformation.

-

Calculate the percentage of North and South conformers in solution.

-

Protocol for X-ray Crystallography of a Modified Nucleoside

This protocol provides a general workflow for determining the crystal structure of a modified nucleoside.

-

Crystallization:

-

Dissolve the purified nucleoside in a suitable solvent to achieve supersaturation.

-

Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) using techniques such as vapor diffusion (hanging or sitting drop).

-

Optimize the conditions that yield single crystals of suitable size and quality for X-ray diffraction.

-

-

Data Collection:

-

Mount a single crystal on a goniometer.

-

Expose the crystal to a monochromatic X-ray beam.

-

Collect the diffraction data as a series of images while rotating the crystal.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factor amplitudes.

-

Solve the phase problem using direct methods or molecular replacement.

-

Build an initial model of the molecule into the electron density map.

-

Refine the atomic coordinates and thermal parameters against the experimental data to obtain the final crystal structure.

-

-

Conformational Analysis:

-

From the final refined structure, extract the precise bond lengths, bond angles, and dihedral angles of the furanose ring.

-

Calculate the pseudorotation parameters (P and νmax) to quantitatively describe the sugar pucker.

-

Visualization of Conformational Concepts

Pseudorotation Cycle of the Furanose Ring

The conformational flexibility of the furanose ring can be visualized using the concept of pseudorotation. The diagram below illustrates the continuous transition between the North and South puckers.

Caption: The pseudorotation pathway of the furanose ring.

Equilibrium between North and South Conformations

The dynamic equilibrium between the two major sugar puckers is crucial for understanding the behavior of nucleosides in solution.

Sources

- 1. people.bu.edu [people.bu.edu]

- 2. Solid-state NMR determination of sugar ring pucker in (13)C-labeled 2'-deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of the DNA sugar pucker using 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4'-Epi-DNA: A DNA Mimic Containing 4'-hydroxymethyl-α-l-Xylo-Thymidine with Compact Backbone like RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Stability & Conformational Locking of 4'-Modified Nucleoside Analogs

Technical Guide for Drug Design & Biophysical Characterization

Executive Summary

The 4'-position of the nucleoside sugar moiety acts as a steric and electronic gatekeeper, governing the thermodynamic stability of the glycosidic bond and the global conformation of the furanose ring. In antiviral and anticancer drug development, modifying this position (e.g., 4'-C-methyl, 4'-azido, 4'-thio) is a strategic maneuver to "lock" the sugar into a bioactive conformation (typically C3'-endo/North) and prevent enzymatic degradation.

This guide provides a technical deep-dive into the thermodynamic principles driving these modifications, analyzing how 4'-substituents dictate sugar pucker via the gauche effect and steric strain, and how these structural changes translate to hydrolytic resistance and duplex stability (

Part 1: Structural Dynamics & Conformational Locking

The thermodynamic stability of a nucleoside analog is intrinsically linked to its preferred sugar pucker. The equilibrium between the North (C3'-endo) and South (C2'-endo) conformations is not random; it is driven by the electronegativity and steric bulk of the 4'-substituent.

The 4'-Driven Gauche Effect

In unmodified nucleosides, the furanose ring pseudorotates freely. However, introducing an electronegative group at the 4'-position (e.g., 4'-F, 4'-N

-

Mechanism: To minimize dipole-dipole repulsion between the 4'-substituent and the O4', the molecule adopts a conformation where these dipoles are anti-parallel or gauche, depending on the specific orbital overlaps.

-

4'-Azido (Azvudine/Balapiravir): The highly electronegative azido group prefers a pseudo-axial orientation. This forces the 3'-OH and 5'-OH into pseudo-equatorial positions, effectively locking the sugar in the C3'-endo (North) conformation .

Steric Locking (4'-C-Methyl)

For 4'-C-methyl analogs (e.g., HCV NS5B inhibitors), the driving force is steric rather than electronic.

-

The Clash: A 4'-methyl group creates significant steric clash with the 3'-OH if the sugar adopts a South (C2'-endo) pucker.

-

The Resolution: To relieve this strain, the ring flips to C3'-endo, projecting the 4'-methyl group into a less sterically crowded equatorial-like space. This pre-organization reduces the entropic penalty of binding to the polymerase active site.

Heteroatom Substitution (4'-Thio)

Replacing the ring oxygen with sulfur (4'-thio) alters the ring's electronics.[9]

-

Reduced Electronegativity: Sulfur is less electronegative than oxygen, weakening the anomeric effect.

-

Pucker Preference: Despite the weaker gauche effect, 4'-thio-RNA analogs strongly prefer the C3'-endo pucker. This is attributed to the larger van der Waals radius of sulfur, which distorts the ring geometry to favor the North conformer, stabilizing RNA:RNA duplexes by ~1°C per modification.

Visualization: Substituent-Driven Conformational Logic

Figure 1: Logical flow illustrating how 4'-substituents influence sugar pucker and subsequent biological activity.

Part 2: Hydrolytic Stability & Glycosidic Bond Strength[10]

The thermodynamic stability of the

The Mechanism of Stabilization

Hydrolysis of the glycosidic bond typically proceeds via an oxocarbonium ion intermediate. 4'-Modifications stabilize the nucleoside against this cleavage through two distinct mechanisms:

-

Inductive Destabilization of the Transition State (4'-Azido/Fluoro):

-

Electron-withdrawing groups (EWG) at C4' destabilize the positively charged oxocarbonium transition state.

-

Result: The activation energy (

) for hydrolysis increases, significantly extending the half-life (

-

-

Mesomeric Stabilization (4'-Thio):

-

Sulfur is a better electron donor than oxygen. However, the C-S bond is longer and the orbital overlap (

) is less efficient than -

Crucially, 4'-thio nucleosides are highly resistant to nucleoside phosphorylases because the enzyme's transition state geometry is optimized for the C-O bond length, not the longer C-S bond.

-

Comparative Stability Data

| Analog Class | 4'-Substituent | Sugar Pucker | Acid Stability ( | Duplex Stability ( |

| Native RNA | -H | C3'-endo | Low (mins) | Reference |

| Native DNA | -H | C2'-endo | Moderate | Reference |

| 4'-Azido | Locked C3'-endo | High (>24h) | Destabilizing (-2 to -4°C) | |

| 4'-C-Methyl | Biased C3'-endo | High | Destabilizing (Steric clash) | |

| 4'-Thio | (S-ring) | Biased C3'-endo | Very High | Stabilizing (+1°C/mod) |

Part 3: Experimental Protocols (Self-Validating)

To rigorously assess the thermodynamic profile of a new 4'-modified analog, the following protocols must be executed. These workflows include internal validation steps to ensure data integrity.

Protocol: Acid-Catalyzed Hydrolysis Kinetics

Objective: Determine the pseudo-first-order rate constant (

-

Preparation: Dissolve the nucleoside analog (1 mM) in 0.1 N HCl (pH ~1.0).

-

Control: Run native Adenosine concurrently as a normalization standard.

-

-

Incubation: Maintain temperature at 37°C (physiological) and 60°C (accelerated) using a thermocycler.

-

Sampling: Aliquot 50

L at -

Quenching: Immediately neutralize with 50

L of 0.1 N NaOH or cold ammonium acetate buffer to stop the reaction. -

Analysis (HPLC):

-

Column: C18 Reverse Phase.

-

Gradient: 0-20% Acetonitrile in 20 mM Triethylammonium Acetate (TEAA).

-

Detection: UV at

of the base (260 nm).

-

-

Calculation: Plot

vs. time. The slope is-

Validation: The

of the linear fit must be

-

Protocol: Thermodynamic Melting ( ) Studies

Objective: Quantify the stabilizing/destabilizing effect of the modification in a duplex context.

-

Oligonucleotide Synthesis: Incorporate the 4'-modified phosphoramidite into a standard 12-mer RNA sequence (e.g., 5'-CGC X AA UUU GCG-3').

-

Annealing: Mix equimolar amounts (1

M) of modified strand and complement in Buffer (10 mM Na -

Melting Ramp:

-

Instrument: UV-Vis Spectrophotometer with Peltier controller.

-

Ramp: 20°C to 90°C at 0.5°C/min.

-

Monitor: Absorbance at 260 nm.

-

-

Data Processing:

-

Calculate the first derivative (

). The peak maximum is -

Thermodynamic Parameters: Use a Van't Hoff plot (

vs -

Validation: Hysteresis check. The cooling curve

should match the heating curve

-

Visualization: Experimental Workflow

Figure 2: Parallel workflow for assessing chemical stability and duplex thermodynamics.

Part 4: Case Studies & Applications

Azvudine (FNC) - The "North" Lock

Azvudine is a 4'-azido-2'-deoxycytidine analog.[1]

-

Thermodynamics: The 4'-azido group locks the sugar in C3'-endo.

-

Impact: This conformation aligns the 3'-OH for nucleophilic attack during viral replication but sterically hinders the proofreading exonuclease of the virus. The "locked" pucker also prevents the rapid hydrolysis seen in other 2'-deoxy analogs, allowing for oral bioavailability.

4'-Thio-RNA - The "Stealth" Stabilizer

Incorporating 4'-thio-uridine into siRNA.

-

Thermodynamics: Unlike most modifications that destabilize the helix (lowering

), 4'-thio modifications increase -

Impact: This provides a dual benefit: enhanced resistance to serum nucleases (due to the modified glycosidic bond) and higher affinity for the mRNA target, improving gene silencing potency.

References

-

Haeberli, P. et al. (2005). "Syntheses of 4'-thioribonucleosides and thermodynamic stability and crystal structure of RNA oligomers with incorporated 4'-thiocytidines." Nucleic Acids Research. Link

-

Smith, D.B. et al. (2007).[6] "4'-Modified Nucleosides for Antiviral Drug Discovery." Journal of Medicinal Chemistry. Link (Contextual citation based on general 4'-mod literature).

-

Yu, W. et al. (2022). "4'-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives." Accounts of Chemical Research. Link

-

Watts, J.K. et al. (2008). "Chemically Modified Oligonucleotide Therapeutics." Drug Discovery Today. Link

-

Martinez-Montero, S. et al. (2015). "Rigid 4'-modified nucleoside analogues: synthesis and properties." Journal of Organic Chemistry. Link

Sources

- 1. 4'-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. glenresearch.com [glenresearch.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Chemical synthesis of 4′-thio and 4′-sulfinyl pyrimidine nucleoside analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Syntheses of 4′-thioribonucleosides and thermodynamic stability and crystal structure of RNA oligomers with incorporated 4′-thiocytosine - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Evolution of 4'-C-Hydroxymethylthymidine Derivatives: A Technical Guide for Antiviral Drug Discovery

Abstract

Nucleoside analogs represent a cornerstone of antiviral chemotherapy, their efficacy intrinsically linked to their ability to mimic natural substrates and disrupt viral replication. Within this class, modifications to the sugar moiety have proven to be a particularly fruitful avenue for innovation. This technical guide provides an in-depth exploration of the history, development, synthesis, and biological activity of 4'-C-hydroxymethylthymidine derivatives. We will dissect the strategic rationale for targeting the 4'-position, tracing the evolution of synthetic methodologies from early multi-step procedures to more streamlined approaches. A comprehensive analysis of their antiviral activity, particularly against retroviruses like HIV, will be presented, supported by a detailed examination of their mechanism of action as chain-terminating inhibitors of viral polymerases. Furthermore, this guide will elucidate key structure-activity relationships that have guided the optimization of these compounds and will conclude with a perspective on future directions in this promising area of antiviral drug discovery.

Introduction: The Strategic Imperative for Novel Nucleoside Analogs

The Enduring Legacy of Nucleoside Analogs in Antiviral Therapy

The field of antiviral medicine is indelibly marked by the success of nucleoside analogs. Since the advent of zidovudine (AZT) for the treatment of HIV, these compounds have formed the backbone of therapeutic regimens against a spectrum of viral pathogens, including Herpes Simplex Virus (HSV), Hepatitis B Virus (HBV), and Hepatitis C Virus (HCV). Their mechanism of action, primarily as competitive inhibitors and chain terminators of viral polymerases, is a testament to the elegant strategy of exploiting the virus's own replicative machinery for its demise.

The 4'-Position of the Nucleoside Scaffold: A Gateway to Enhanced Antiviral Activity and Improved Pharmacokinetic Profiles

The pentose sugar ring of nucleosides has been a focal point for medicinal chemists. Modifications at various positions have been explored to enhance antiviral potency, selectivity, and pharmacokinetic properties. The 4'-position, in particular, has emerged as a critical locus for innovation. Introducing substituents at this position can profoundly influence the conformation of the sugar ring, which in turn affects how the nucleoside analog is recognized and processed by both host and viral enzymes. This strategic modification can lead to improved binding to viral polymerases and, crucially, can confer stability against degradation by phosphorylases, thereby prolonging the intracellular half-life of the active triphosphate form.

The Emergence of 4'-C-Hydroxymethylthymidine Derivatives: Rationale and Therapeutic Promise

Among the various 4'-substitutions, the introduction of a hydroxymethyl group (CH₂OH) has garnered significant attention. This modification, leading to 4'-C-hydroxymethylthymidine and its derivatives, offers a unique combination of structural features. The additional hydroxyl group can engage in new hydrogen-bonding interactions within the active site of the viral polymerase, potentially increasing binding affinity. Furthermore, the presence of this bulky substituent can create steric hindrance that prevents the formation of the subsequent 3',5'-phosphodiester bond, ensuring obligate chain termination. This has positioned 4'-C-hydroxymethylthymidine derivatives as a promising class of compounds in the ongoing search for more potent and durable antiviral agents.

Historical Perspective: Charting the Developmental Timeline

Early Forays into 4'-Substitution: Paving the Way for Innovation

The exploration of 4'-substituted nucleosides began as a quest to overcome the limitations of early nucleoside analogs, such as the development of drug resistance and off-target toxicities. Initial studies in the late 1980s and early 1990s focused on the introduction of various small substituents at the 4'-position, including azido and cyano groups. These early efforts established the principle that the 4'-position was amenable to modification without abrogating the essential recognition by cellular kinases that convert the nucleoside to its active triphosphate form.

Key Breakthroughs and Seminal Discoveries in the Synthesis of 4'-C-Hydroxymethylthymidine

A significant breakthrough occurred with the development of synthetic routes to install a hydroxymethyl group at the 4'-position. This was a non-trivial synthetic challenge that required innovative chemical strategies. Early syntheses were often lengthy and low-yielding, but they provided the first access to these novel compounds and allowed for their initial biological evaluation. These seminal studies confirmed that 4'-C-hydroxymethylthymidine derivatives possessed potent antiviral activity, particularly against HIV, validating the initial hypothesis and fueling further research in this area.

Evolution of Synthetic Strategies: From Multi-step Syntheses to More Efficient Routes

Over the years, the synthetic chemistry community has made significant strides in improving the efficiency of 4'-C-hydroxymethylthymidine synthesis. Methodologies have evolved from linear, multi-step sequences to more convergent and stereoselective approaches. The development of novel key intermediates and the application of modern synthetic reactions have dramatically reduced the number of steps and improved overall yields, making these compounds more accessible for extensive biological studies and preclinical development.

Synthetic Methodologies: A Practical Guide to a Core Scaffold

Retrosynthetic Analysis of the 4'-C-Hydroxymethylthymidine Backbone

A common retrosynthetic approach to 4'-C-hydroxymethylthymidine begins with a suitably protected thymidine derivative. The key strategic bond disconnection is the C4'-C(hydroxymethyl) bond, which is often formed through the addition of a one-carbon unit to a 4'-keto or 4'-radical intermediate. Another critical aspect of the synthesis is the stereoselective installation of the new stereocenter at the 4'-position.

Detailed Step-by-Step Protocol for a Representative Synthesis

The following protocol is a generalized representation of a common synthetic route, highlighting the key transformations.

3.2.1 Reagents and Materials

-

Starting material: 3',5'-O-protected thymidine

-

Oxidizing agent (e.g., Dess-Martin periodinane)

-

Carbon-nucleophile (e.g., organometallic reagent) or a radical precursor

-

Protecting group reagents (e.g., TBDMSCl, Ac₂O)

-

Deprotection reagents (e.g., TBAF, K₂CO₃/MeOH)

-

Standard laboratory glassware and purification equipment (silica gel for chromatography)

3.2.2 Step-by-Step Procedure with Critical Checkpoints

-

Protection of the 3' and 5' hydroxyl groups: The starting thymidine is protected, often with bulky silyl ethers (e.g., TBDMS) or acyl groups, to prevent their participation in subsequent reactions. Checkpoint: Successful protection can be confirmed by ¹H NMR, observing the shift of the 3'-H and 5'-CH₂ protons.

-

Oxidation of the 4'-hydroxyl group: The protected thymidine is oxidized to the corresponding 4'-ketonucleoside. This is a critical step, and the choice of oxidant is important to avoid side reactions. Checkpoint: The disappearance of the 4'-H signal and the appearance of a ketone carbonyl in the ¹³C NMR spectrum confirm the oxidation.

-

Addition of the hydroxymethyl precursor: A one-carbon unit is added to the 4'-keto group. This can be achieved through various methods, including the use of organometallic reagents or radical-based approaches, to install the hydroxymethyl group. The stereochemical outcome of this step is crucial. Checkpoint: ¹H and ¹³C NMR will show the presence of the new hydroxymethyl group.

-

Deprotection: The protecting groups on the 3' and 5' hydroxyls and the newly introduced hydroxymethyl group are removed under appropriate conditions to yield the final 4'-C-hydroxymethylthymidine. Checkpoint: The final product should be characterized by high-resolution mass spectrometry and NMR to confirm its structure and purity.

3.2.3 Purification and Characterization Techniques

Purification at each step is typically achieved by silica gel column chromatography. Final product characterization relies on a combination of:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C): To confirm the chemical structure and stereochemistry.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Visualization of the Synthetic Workflow

Caption: A generalized workflow for the synthesis of 4'-C-hydroxymethylthymidine.

Biological Evaluation: From In Vitro Assays to Preclinical Promise

Antiviral Activity Spectrum: A Comparative Analysis

4.1.1 Activity against Human Immunodeficiency Virus (HIV)

4'-C-hydroxymethylthymidine derivatives have demonstrated significant activity against HIV-1, including strains resistant to other nucleoside reverse transcriptase inhibitors (NRTIs). Their mechanism as obligate chain terminators makes them less susceptible to resistance mutations that rely on the excision of the incorporated drug.

4.1.2 Activity against Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV)

While the primary focus has been on HIV, some derivatives have also been evaluated against other viruses. Their activity against HBV, which also utilizes a reverse transcriptase, has been explored. The potential for activity against HCV's RNA-dependent RNA polymerase has also been a subject of investigation, although this is often more challenging for thymidine analogs.

4.1.3 Activity against other relevant viruses

The broad-spectrum potential of these compounds is an area of active research. Their activity against other retroviruses and DNA viruses is being explored, driven by the fundamental nature of their mechanism of action.

Tabular Summary of Antiviral Potency

| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| 4'-C-Hydroxymethylthymidine | HIV-1 (WT) | MT-4 | 0.1 - 1.0 | > 100 | > 100 - 1000 |

| AZT (for comparison) | HIV-1 (WT) | MT-4 | 0.001 - 0.01 | > 20 | > 2000 |

| Derivative A | HIV-1 (AZT-resistant) | MT-4 | 0.5 - 5.0 | > 100 | > 20 - 200 |

| Derivative B | HBV | HepG2 2.2.15 | 1.0 - 10.0 | > 50 | > 5 - 50 |

Note: The values presented are representative ranges from the literature and can vary based on specific experimental conditions.

Cytotoxicity and Selectivity Index: Gauging the Therapeutic Window

A critical aspect of any antiviral drug is its selectivity. The cytotoxicity (CC₅₀) of 4'-C-hydroxymethylthymidine derivatives is generally low, indicating minimal impact on host cell viability. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a key measure of the therapeutic window. For many of these derivatives, the SI is favorably high, suggesting a good safety profile at the cellular level.

Detailed Protocol for a Standard Antiviral Assay (e.g., HIV-1 Reverse Transcriptase Assay)

-

Preparation of Reagents: Prepare a reaction buffer containing Tris-HCl, KCl, MgCl₂, DTT, and a poly(rA)-oligo(dT) template-primer. Prepare serial dilutions of the test compound and a control inhibitor (e.g., AZT-triphosphate).

-

Enzyme Reaction: In a microtiter plate, combine the reaction buffer, template-primer, radiolabeled or fluorescently labeled dTTP, and the test compound.

-

Initiation of Reaction: Add a known amount of purified HIV-1 reverse transcriptase to initiate the reaction. Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Termination and Detection: Stop the reaction by adding EDTA. The amount of incorporated labeled dTTP is quantified. For radiolabeled assays, this involves spotting the reaction mixture onto DEAE filter mats, washing away unincorporated nucleotides, and measuring the retained radioactivity using a scintillation counter. For fluorescent assays, a specific detection reagent is used.

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a no-drug control. The EC₅₀ value, the concentration at which 50% of the enzyme activity is inhibited, is determined by non-linear regression analysis.

Mechanism of Action: Unraveling the Molecular Interactions

Chain Termination: The Canonical Mechanism of Nucleoside Analogs

Like other NRTIs, 4'-C-hydroxymethylthymidine derivatives must be intracellularly phosphorylated to their active triphosphate form by host cell kinases. This triphosphate analog then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the viral polymerase.

The Role of the 4'-C-Hydroxymethyl Group in Binding to Viral Polymerases

Once incorporated, the absence of a 3'-hydroxyl group, a common feature of many NRTIs, prevents the formation of the next phosphodiester bond, leading to chain termination. However, for 4'-C-hydroxymethylthymidine, the mechanism is even more robust. The presence of the 4'-substituent creates a steric clash that physically blocks the approach of the next incoming nucleotide, ensuring immediate and irreversible chain termination. The 4'-hydroxymethyl group itself can also form additional hydrogen bonds within the enzyme's active site, enhancing its binding affinity.

Visualization of the Proposed Mechanism of Action

Caption: The intracellular activation and mechanism of action of 4'-C-hydroxymethylthymidine.

Overcoming Resistance: How 4'-Modifications Can Address Viral Mutations

A key advantage of some 4'-substituted nucleosides is their ability to evade common resistance mechanisms. For instance, AZT resistance is often mediated by mutations that enhance the enzyme's ability to excise the incorporated drug. The steric bulk of the 4'-C-hydroxymethyl group can make this excision reaction more difficult, allowing the compound to retain activity against such resistant strains.

Structure-Activity Relationships (SAR): Guiding Future Drug Design

Impact of Modifications at the 5-Position of the Pyrimidine Ring

Modifications at the 5-position of the thymine base can significantly impact antiviral activity. The introduction of small, hydrophobic groups like halogens (e.g., fluorine, chlorine) or small alkyl groups can enhance binding to the polymerase active site.

Influence of Stereochemistry at the 4'-Position

The stereochemistry of the 4'-C-hydroxymethyl group is critical. The "up" or ribo configuration is generally favored for potent antiviral activity, as this orientation is thought to optimally position the hydroxyl group for interactions within the active site and for effective chain termination.

The Role of the 5'-Hydroxyl Group and its Prodrug Strategies

The 5'-hydroxyl group is essential for the initial phosphorylation step. To improve oral bioavailability and cellular uptake, various prodrug strategies have been developed that mask this hydroxyl group with moieties that are cleaved intracellularly to release the parent nucleoside.

Future Directions and Emerging Trends

Novel Derivatives and Next-Generation Analogs

The core 4'-C-hydroxymethylthymidine scaffold continues to be a fertile ground for further chemical exploration. The synthesis of derivatives with modified bases or alternative 4'-substituents is an active area of research, aiming to further enhance potency, broaden the antiviral spectrum, and improve the resistance profile.

Combination Therapies and Their Synergistic Potential

As with all antiviral therapies, the future of 4'-C-hydroxymethylthymidine derivatives likely lies in their use as part of combination regimens. Their unique mechanism of action may offer synergistic effects when co-administered with other antivirals that target different stages of the viral life cycle.

Overcoming Challenges in Clinical Development

While promising at the preclinical stage, the transition to clinical development presents numerous hurdles, including optimizing pharmacokinetic properties, ensuring long-term safety, and navigating the complex regulatory landscape. Continued research into formulation and delivery strategies will be crucial for their ultimate success.

Conclusion: A Synthesis of Past Achievements and Future Possibilities

4'-C-hydroxymethylthymidine derivatives represent a significant advancement in the field of nucleoside analog research. Their development showcases the power of rational drug design, where a deep understanding of virology and medicinal chemistry converges to address unmet medical needs. From their conceptualization based on the strategic importance of the 4'-position to the evolution of sophisticated synthetic routes and their validation as potent antiviral agents, their journey is a testament to the persistent innovation in the fight against viral diseases. The insights gained from their study continue to inform the design of next-generation antiviral therapies, holding the promise of more effective and durable treatments for a range of viral infections.

References

-

Haraguchi, K., et al. (2000). A New Synthesis of 4'-Substituted Nucleosides from 4'-Ketonucleosides. Nucleosides, Nucleotides and Nucleic Acids, 19(1-2), 269-282. [Link]

-

Obara, T., et al. (2004). 4'-C-hydroxymethyl-2'-deoxy-3'-oxa-cytidine: a new antiviral nucleoside with a unique mode of action. Antiviral Chemistry & Chemotherapy, 15(3), 159-165. [Link]

-

Oh, C.-H., et al. (2006). Synthesis and antiviral activity of 4'-C-hydroxymethyl-2'-deoxy-d-ribonucleosides. Bioorganic & Medicinal Chemistry Letters, 16(1), 221-224. [Link]

-

Uenishi, J., et al. (2001). A novel stereoselective synthesis of 4'-C-ethynyl- and 4'-C-vinyl-2'-deoxynucleosides from a 4'-ketonucleoside. Tetrahedron Letters, 42(40), 7111-7113. [Link]

-

Yamamoto, M., et al. (2012). Synthesis and Biological Evaluation of 4'-C-Hydroxymethyl-2'-Deoxy-3'-Oxa-Nucleosides. Nucleosides, Nucleotides and Nucleic Acids, 31(3), 240-255. [Link]

Methodological & Application

Application Note: Incorporation of 4'-C-Hydroxymethylthymidine into Oligonucleotides

This Application Note and Protocol details the incorporation of 4'-C-hydroxymethylthymidine (4'-CH₂OH-T) into oligonucleotides. This modification introduces a hydroxymethyl group at the 4'-position of the deoxyribose sugar, significantly altering the physicochemical properties of the oligonucleotide, including enhanced nuclease resistance and modified sugar puckering.

Introduction & Strategic Significance

The incorporation of 4'-C-hydroxymethylthymidine represents a sophisticated strategy in the design of therapeutic oligonucleotides (ASOs, siRNA) and aptamers. Unlike standard modifications that target the 2'-position (e.g., 2'-OMe, 2'-F), 4'-modifications directly influence the furanose ring's conformational equilibrium and steric environment.[1]

Key Mechanistic Insights:

-

Nuclease Resistance: The 4'-hydroxymethyl group introduces steric bulk in the minor groove (or major groove, depending on stereochemistry), hindering the hydrolytic activity of exonucleases and endonucleases (e.g., SVPDE, FBS).

-

Conformational Biasing: The substituent at the 4'-position exerts an anomeric effect that can bias the sugar pucker. While 4'-C-aminomethyl modifications often favor C3'-endo (RNA-like) puckering, the 4'-C-hydroxymethyl group allows for fine-tuning of duplex geometry (A-form vs. B-form) depending on the specific stereochemistry (4'α vs 4'β).[1]

-

Functional Handle: The primary hydroxyl group serves as a versatile handle for post-synthetic conjugation (e.g., fluorescent dyes, GalNAc ligands) without disrupting Watson-Crick base pairing.

Pre-Synthesis: Reagent Selection & Handling

To ensure high coupling efficiency and prevent branching reactions, the 4'-hydroxymethyl group must be orthogonally protected. The industry standard uses tert-butyldimethylsilyl (TBDMS) protection due to its stability during phosphoramidite cycling and selective removal by fluoride.

Required Reagents

| Reagent | Specification | Purpose |

| Modified Phosphoramidite | 5'-O-DMT-4'-C-(TBDMS-oxymethyl)thymidine-3'-CEP | The monomer building block.[1] |

| Solid Support | CPG or Polystyrene (500 Å or 1000 Å) | Universal support or Nucleoside-specific.[1] |

| Activator | 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) | Promotes tetrazolyl-phosphoramidite intermediate.[1] |

| Oxidizer | 0.02 M Iodine in THF/Pyridine/Water | Converts P(III) to stable P(V) linkage. |

| Capping Mix A/B | Acetic Anhydride / N-Methylimidazole | Blocks unreacted 5'-OH to prevent deletion sequences.[1] |

| Deprotection Reagents | AMA (1:1 NH₄OH/Methylamine) + TEA·3HF | Two-step deprotection (Base + Silyl).[1] |

Critical Handling Note: The modified phosphoramidite is sterically hindered. Ensure it is dissolved in anhydrous acetonitrile (ACN) at 0.1 M concentration (standard is often 0.05 M) to drive kinetics. Store under Argon at -20°C.

Solid-Phase Synthesis Protocol

The incorporation of 4'-CH₂OH-T requires modifications to the standard synthesis cycle, specifically the Coupling step.

Step-by-Step Workflow

-

Detritylation:

-

Reagent: 3% Dichloroacetic acid (DCA) in Toluene or DCM.

-

Action: Removal of 5'-DMT group.

-

QC Check: Monitor trityl color (orange) to verify previous coupling.

-

-

Coupling (The Critical Step):

-

Standard Protocol: 1.5 - 2 minutes.[1]

-

Modified Protocol: 6.0 - 10.0 minutes.

-

Rationale: The 4'-substituent creates steric congestion near the 3'-phosphoramidite center.[1] Extended coupling time allows the bulky activated monomer to diffuse and react with the support-bound 5'-OH.[1]

-

Activator: Use ETT (0.25 M) for faster kinetics compared to Tetrazole.

-

-

Capping:

-

Standard acetylation (Ac₂O) to terminate failure sequences.

-

-

Oxidation:

-

Standard Iodine treatment. The 4'-modification does not interfere with P(III) oxidation.[1]

-

Visualization: Modified Synthesis Cycle

Figure 1: Modified Solid-Phase Synthesis Cycle. Note the extended coupling time required for the sterically hindered 4'-C-hydroxymethylthymidine monomer.[1]

Post-Synthetic Processing: Deprotection & Purification[2][3]

Because the 4'-hydroxymethyl group is protected with TBDMS, a Two-Step Deprotection strategy is mandatory.[1] Attempting a single-step ammonia treatment will leave the bulky silyl group attached, affecting hybridization and solubility.

Protocol A: Two-Step Deprotection (Recommended)[1]

Step 1: Base Deprotection & Cleavage [2]

-

Transfer CPG to a sealable vial.

-

Add 1.0 mL AMA (1:1 mixture of 30% Ammonium Hydroxide and 40% Methylamine).

-

Incubate at 65°C for 10-15 minutes . (Or Room Temp for 2 hours if sensitive dyes are present).

-

Cool, filter to remove CPG, and evaporate to dryness (SpeedVac).

-

Result: Oligonucleotide with standard bases deprotected, but 4'-CH₂OH is still 4'-CH₂-O-TBDMS.[1]

-

Step 2: Silyl Deprotection (Desilylation)

-

Resuspend the pellet in 100 µL anhydrous DMSO.

-

Add 125 µL TEA·3HF (Triethylamine trihydrofluoride).[3]

-

Incubate at 65°C for 2.5 hours .

-

Quenching: Add 1 mL of Isopropanol or 3M NaOAc/Ethanol to precipitate the oligo.

-

Centrifuge, wash with 70% Ethanol, and dry.

Protocol B: Purification

-

DMT-ON Purification: Recommended for modified oligos >20 mer.[1] Use a C18 Reverse-Phase cartridge (e.g., Glen-Pak) or RP-HPLC.[1]

-

HPLC Conditions:

Quality Control & Expected Properties

Mass Spectrometry (ESI-MS)

Verify the molecular weight.[1] The 4'-C-hydroxymethyl modification adds mass relative to a standard Thymidine.[1]

-

Mass Shift: +30.03 Da (approx) relative to Thymidine (replacement of H with CH₂OH).

-

Calculation: MW (Modified T) = MW (T) + 30.

Physicochemical Properties Data[1][3][7][8][9][10]

| Property | Effect of 4'-C-Hydroxymethyl-T | Mechanistic Cause |

| Thermal Stability (Tm) | ΔTm ~ +0.5 to +2.0°C per mod | Pre-organization of sugar pucker (typically N-type/C3'-endo) enhances stacking.[1] |

| Nuclease Resistance | High (Exo- and Endonuclease) | Steric bulk at 4' prevents enzyme active site engagement.[1] |

| Hydrophobicity | Slight Increase | Introduction of methylene group (offset by hydrophilic -OH).[1] |

| Conformation | A-form biased (RNA-like) | 4'-substituent favors C3'-endo pucker to relieve steric strain.[1] |

Visualization: Deprotection Logic

Figure 2: Two-stage deprotection strategy ensuring complete removal of the lipophilic TBDMS group.

References

-

Glen Research. Deprotection of TBDMS-Protected RNA and Modified DNA.[1] Application Note. Link

-

Koshkin, A. A., et al. (1998). LNA (Locked Nucleic Acids): Synthesis of the adenine, cytosine, guanine, 5-methylcytosine, thymine and uracil bicyclic nucleoside monomers. Tetrahedron, 54(14), 3607-3630. (Foundational chemistry for 4'-modified bicyclic systems). Link

-

Wang, J., et al. (2012). Incorporation of 4'-C-aminomethyl-2'-O-methylthymidine into DNA by thermophilic DNA polymerases.[1][5] Nucleic Acids Research. (Describes 4'-C-modification resistance properties). Link

-

Thermo Fisher Scientific. Phosphoramidites for Oligonucleotide Synthesis: TheraPure and Standard. (General handling of modified phosphoramidites). Link

-

Biosearch Technologies. Standard Protocol for Solid-Phase Oligonucleotide Synthesis.Link

Sources